molecular formula C11H13BrO2 B13540995 2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid

2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid

Cat. No.: B13540995
M. Wt: 257.12 g/mol
InChI Key: PXGFESPELRAEEL-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of propanoic acid, featuring a bromine and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid typically involves the bromination of 4-methylacetophenone followed by a series of reactions to introduce the propanoic acid moiety. One common method involves the following steps:

    Bromination: 4-methylacetophenone is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylacetophenone.

    Grignard Reaction: The brominated product is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding tertiary alcohol.

    Oxidation: The tertiary alcohol is oxidized using an oxidizing agent like potassium permanganate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and methyl groups can influence the compound’s binding affinity and specificity for molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-methylphenyl)acetic acid
  • 3-Bromo-4-methylbenzoic acid
  • 4-Bromo-3-methylphenylacetic acid

Uniqueness

2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid is unique due to the presence of both a bromine and a methyl group on the phenyl ring, which can significantly influence its reactivity and interactions compared to similar compounds. This structural uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-(3-bromo-4-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13BrO2/c1-7-4-5-8(6-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)

InChI Key

PXGFESPELRAEEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C(=O)O)Br

Origin of Product

United States

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